4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidines, which are five-membered heterocyclic compounds containing nitrogen. This specific compound features a methyl group and a pyridine ring, contributing to its unique chemical properties and potential biological activity. It is often studied for its applications in medicinal chemistry, particularly as a scaffold in drug design.
This compound can be synthesized through various chemical reactions involving pyrrolidinones and substituted pyridines. Its structural characteristics and reactivity make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is classified as a pyrrolidine derivative. Pyrrolidines are known for their versatility in organic synthesis and their presence in numerous biologically active compounds.
The synthesis of 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one can be achieved through several methods, including:
For example, one synthetic route involves the reaction of 3-pyridyl derivatives with a carbonyl source in the presence of an acid catalyst, leading to the formation of the pyrrolidinone structure .
The molecular formula for 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is . The structure consists of:
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with different properties.
The mechanism of action for compounds like 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one often involves:
Data from studies suggest that modifications to the pyridine or pyrrolidine rings can significantly alter the compound's affinity for biological targets .
Relevant data on melting points and boiling points are essential for practical applications and handling procedures but are not always available in literature.
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one has several scientific uses:
Classical synthetic routes to 4-methyl-4-(pyridin-3-yl)pyrrolidin-2-one rely on linear sequences involving pyridinyl moiety introduction followed by lactam cyclization. A prevalent method employs nucleophilic substitution reactions between 3-bromopyridine and enolates of γ-lactam precursors under strong bases (e.g., LDA) at low temperatures (-78°C), achieving moderate yields (45-60%) but requiring stringent anhydrous conditions [6]. Alternative reductive cyclization strategies utilize Leuckart-Wallach reactions, where 3-pyridinecarboxaldehyde reacts with methyl-containing amines (e.g., 4-aminobutyrate esters) under high-pressure hydrogenation. This method affords the pyrrolidinone core but exhibits limitations in regioselectivity, often generating undesired 3-methyl regioisomers (∼15-20% impurity) that necessitate chromatographic separation [2].
Table 1: Traditional Synthesis Methods Comparison
Method | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Nucleophilic Substitution | LDA, THF, -78°C → RT, 16h | 58 | Moisture sensitivity, epimerization risk |
Reductive Amination | NH₄OAc/NaBH₃CN, MeOH, 24h | 67 | Low regioselectivity (∼20% 3-methyl isomer) |
Leuckart-Wallach | HCOONH₄, 180°C, 8h | 49 | High temperature, decomposition |
Significant optimization challenges persist in purification bottlenecks. The polar nature of 4-methyl-4-(pyridin-3-yl)pyrrolidin-2-one complicates isolation from reaction mixtures, often requiring multiple recrystallizations or silica gel chromatography, which reduces overall yield to <50% in scaled processes [6]. Additionally, functional group incompatibilities arise when using halogenated pyridines, as conventional palladium-catalyzed cross-coupling routes risk lactam ring degradation under basic conditions [9].
Recent advances leverage transition metal catalysis to streamline the construction of the pyridinyl-pyrrolidinone bond. Nickel-catalyzed C–N coupling between 3-halopyridines and 4-methyl-4-aminopentanoate esters enables direct hybridization under mild conditions. Using Ni(COD)₂ (5 mol%) and dtbpy ligand, this method achieves 78% yield at 80°C within 4 hours, markedly improving on traditional Ullmann-type couplings that require copper catalysts and higher temperatures (140°C) [10]. For ring-forming strategies, donor-acceptor (DA) cyclopropane chemistry has emerged as a powerful tool. Dimethyl 2-(3-pyridyl)cyclopropane-1,1-dicarboxylate undergoes ring-opening with methylamine under Lewis acid catalysis (Sc(OTf)₃, 10 mol%), followed by lactamization to deliver the target compound in 82% yield with >20:1 diastereoselectivity [10].
Mechanistic insights: The DA cyclopropane route proceeds via initial Lewis acid-activated nucleophilic attack at the cyclopropane’s β-carbon, generating a linear intermediate that undergoes intramolecular amidation. Density functional theory (DFT) studies confirm this pathway’s energy barrier is 8.3 kcal/mol lower than analogous non-catalyzed processes [10]. Catalyst optimization remains critical: Zirconocene dichloride catalysts enhance enantioselectivity (up to 88% ee) for asymmetric variants when chiral bis-oxazoline ligands are employed [8].
Solid-phase synthesis enables rapid access to 4-methyl-4-(pyridin-3-yl)pyrrolidin-2-one derivatives through silica-supported reactions. In a demonstrated approach, 4-methyl-N-(pyridin-3-yl)benzamide is immobilized onto 100–120 mesh silica gel and reacted with 1,6-dibromohexane under solvent-free conditions. Manual grinding ensures uniform mixing, and subsequent microwave irradiation (300 W, 7 min) yields dimeric pyridinium-pyrrolidinone hybrids in 96% yield after purification – a significant improvement over solution-phase reflux methods (86% yield, 15 min reflux) [2].
Key advantages include:
Table 2: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Silica-Supported MW | Conventional Reflux |
---|---|---|
Reaction Time | 2–7 min | 15–120 min |
Yield | 90–96% | 85–88% |
Solvent Consumption | None | 50–200 mL/g product |
E-Factor (waste mass/product mass) | 0.8 | 5.2 |
This technique has been extended to synthesize combinatorial libraries of 1,3-disubstituted pyrrolidin-2-ones bearing pyridinyl moieties for high-throughput cytotoxicity screening [2].
Microwave-assisted organic synthesis (MAOS) drastically improves the efficiency of 4-methyl-4-(pyridin-3-yl)pyrrolidin-2-one formation. Solvent-free protocols irradiate a mixture of 3-pyridineacetonitrile and ethyl acrylate with 1,2-diaminoethane (MW, 150°C, 20 min), inducing a tandem Michael addition-cyclization sequence to deliver the pyrrolidinone in 89% yield – a 40% reduction in reaction time versus thermal methods (16h reflux) [3] [9]. Key innovations include:
Hybrid microwave-conventional systems further optimize multistep sequences. In PLX4720 synthesis (structurally related azaindole), MAOS reduced total reaction time from 87 hours to 6 hours (91% reduction) while maintaining yields >85% [9]. Similar protocols applied to 4-methyl-4-(pyridin-3-yl)pyrrolidin-2-one show 30-minute cyclization at 130°C versus 16-hour reflux, achieving 88% yield [2].
The 4-methyl group introduces a chiral center whose configuration critically influences bioactivity. Diastereoselective alkylation of 4-(pyridin-3-yl)pyrrolidin-2-one enolates with methyl iodide achieves moderate stereocontrol (3:1 dr) when HMPA is used as a cosolvent, favoring the (4R)-isomer. Chiral auxiliaries substantially improve selectivity: (S)-Proline-derived Evans auxiliaries enable asymmetric alkylation with 15:1 dr and >99% ee, albeit with added synthetic steps for auxiliary attachment/removal [8].
Catalytic asymmetric hydrogenation of 4-methylenepyrrolidin-2-one precursors using Ir-(S,S)-f-binaphane complexes provides superior efficiency. At 50 bar H₂ and 60°C, this method furnishes (4S)-4-methyl-4-(pyridin-3-yl)pyrrolidin-2-one in 95% ee and 98% yield, with the pyridine nitrogen coordinating to iridium to direct face-selective reduction [8].
Table 3: Stereochemical Control Strategies
Method | Conditions | dr/ee | Yield (%) |
---|---|---|---|
Evans Auxiliary Alkylation | n-BuLi, CH₂I₂, -78°C → RT, THF/HMPA | >99% ee | 71 |
Iridium-Catalyzed Hydrogenation | [Ir(cod)Cl]₂/(S,S)-f-binaphane, 50 bar H₂ | 95% ee | 98 |
Enzymatic Resolution | Lipase PS-30, vinyl acetate, pH 7.0 | 99% ee (after 48h) | 42 (recovered) |
Computational modeling reveals the (4S)-methyl enantiomer binds more effectively to biological targets like PDE9A due to optimal hydrophobic pocket engagement. Docking scores for (4S)-isomers are consistently 2.1–3.4 kcal/mol lower than (4R)-counterparts, correlating with higher inhibitory potency [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2